molecular formula C20H20N2O3 B11676746 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11676746
M. Wt: 336.4 g/mol
InChI Key: RFQDZRJJOLMKQZ-UHFFFAOYSA-N
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Description

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a perimidine core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 1,8-diaminonaphthalene in the presence of an acid catalyst, such as hydrochloric acid, to form the desired perimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various synthetic pathways that can lead to the development of novel compounds with desired properties.

Synthesis Method Description
Condensation ReactionTypically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an amine under acidic conditions.
Industrial ProductionOptimized methods using continuous flow reactors and high-yield catalysts for large-scale production.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in anticancer and antimicrobial properties. It has been studied for its ability to inhibit key proteins involved in cancer cell proliferation.

  • Mechanism of Action : The compound interacts with specific molecular targets such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes and inducing apoptosis in cancer cells .
Biological Activity Potential Effects
Anticancer PropertiesInhibition of cancer cell proliferation and induction of apoptosis.
Antimicrobial PropertiesPotential effectiveness against various pathogens.

Medicine

In medicine, this compound is explored for therapeutic effects in cancer treatment. Its ability to target specific proteins involved in cell division makes it a candidate for drug development aimed at treating various cancers.

  • Case Studies :
    • A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting Hsp90 .
    • Another investigation highlighted its selective cytotoxicity towards human cancer cells while sparing normal cells .

Industry Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic synthesis and material science.

Industry Application Description
Material DevelopmentUsed in creating new polymers or composite materials.
Chemical ProcessesActs as a reagent or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and effects on various biological systems.

  • Molecular Formula : C20H20N2O3
  • Molecular Weight : 336.394 g/mol
  • CAS Number : 305352-50-5

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its anticancer properties and other pharmacological effects. Below is a summary of its reported activities:

Anticancer Activity

Recent studies have demonstrated that perimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • H460 (lung cancer)
    • A549 (lung cancer)
    • HT-29 (colon cancer)
    • SMMC-7721 (liver cancer)

The compound's efficacy was evaluated using the MTT assay to determine cell viability and cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
H46012.5Induction of apoptosis
A54915.0Inhibition of anti-apoptotic proteins
HT-2910.0Cell cycle arrest
SMMC-77218.0Reactive oxygen species (ROS) generation

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : A study conducted on A549 and H460 cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability compared to untreated controls.
    • Findings : The study reported an IC50 value of approximately 15 µM for A549 cells, indicating a strong anticancer potential.
  • Study on Colon Cancer : Another investigation focused on HT-29 cells revealed that the compound could effectively inhibit cell growth and induce apoptosis through ROS-mediated pathways.
    • Results : The IC50 value was found to be around 10 µM, showcasing its effectiveness against colon cancer.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H20N2O3/c1-23-16-11-10-13(18(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)17(12)14/h4-11,20-22H,1-3H3

InChI Key

RFQDZRJJOLMKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC)OC

Origin of Product

United States

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